Halquinols

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antimicrobial Properties:

Halquinol is a broad-spectrum antimicrobial agent exhibiting antibacterial, antifungal, and antiprotozoal properties. This has made it a subject of research into its potential applications in various fields. Studies have investigated its effectiveness against a range of pathogens, including:

- Bacteria: Escherichia coli, Salmonella spp. [Source: Establishment of analysis method for the quantification of residues of halquinol and its metabolites in livestock and fishery products using liquid chromatography–tandem mass spectrometry | Applied Biological Chemistry | Full Text ]

- Fungi: Aspergillus spp. [Source: Animals | Free Full-Text | Comparative Efficacy of Selected Phytobiotics with Halquinol and Tetracycline on Gut Morphology, Ileal Digestibility, Cecal Microbiota Composition and Growth Performance in Broiler Chickens - MDPI ]

- Protozoa: Eimeria spp. [Source: Animals | Free Full-Text | Comparative Efficacy of Selected Phytobiotics with Halquinol and Tetracycline on Gut Morphology, Ileal Digestibility, Cecal Microbiota Composition and Growth Performance in Broiler Chickens - MDPI ]

Other Areas of Research:

Beyond its antimicrobial properties, halquinol has been explored in other scientific research areas, including:

- Impact on gut health: Studies have investigated the effects of halquinol on gut morphology, nutrient absorption, and gut microbiota composition in poultry. [Source: Animals | Free Full-Text | Comparative Efficacy of Selected Phytobiotics with Halquinol and Tetracycline on Gut Morphology, Ileal Digestibility, Cecal Microbiota Composition and Growth Performance in Broiler Chickens - MDPI ]

- Environmental fate and residues: Research has been conducted to understand the environmental persistence and potential residues of halquinol in animal products and the environment. [Source: Establishment of analysis method for the quantification of residues of halquinol and its metabolites in livestock and fishery products using liquid chromatography–tandem mass spectrometry | Applied Biological Chemistry | Full Text ]

Halquinols are a group of synthetic organic compounds known for their antimicrobial properties, primarily used in veterinary medicine. The most notable member of this group is 5,7-dichloro-8-hydroxyquinoline, commonly referred to as Halquinol. This compound is utilized as a feed additive and therapeutic agent in livestock and poultry to prevent and control infections caused by bacteria and parasites. Its chemical structure, characterized by a quinoline moiety, contributes significantly to its antibacterial and antifungal efficacy, making it a valuable tool for maintaining animal health and productivity .

Halquinol has raised safety concerns due to potential residues in animal products meant for human consumption []. Studies suggest that residues might persist even after withdrawal periods, posing a risk of antibiotic resistance in humans. Additionally, some research indicates potential genotoxicity (ability to damage DNA) associated with Halquinol.

- Toxicity: Studies suggest moderate to high acute toxicity in some animal models [].

- Flammability: No data available on flammability.

- Reactivity: No data available on specific reactivity hazards.

Due to safety concerns, the use of Halquinol in food-producing animals is banned in many countries, including Australia and the European Union [].

Moreover, Halquinol can undergo various chemical transformations, such as chlorination, leading to the formation of different chlorinated derivatives like 5-chloro-8-hydroxyquinoline and 7-chloro-8-hydroxyquinoline. These derivatives retain similar antimicrobial properties but may exhibit variations in potency and spectrum of activity against specific pathogens .

Halquinol's biological activity is primarily attributed to its broad-spectrum antimicrobial properties. It is effective against a variety of pathogens, including bacteria and fungi, which makes it particularly useful in veterinary applications. The compound has been shown to be effective in preventing enteric infections that can adversely affect livestock growth performance. Additionally, Halquinol promotes gut health by reducing pathogenic organisms in the gastrointestinal tract, thereby enhancing nutrient absorption .

The synthesis of Halquinol typically involves the chlorination of 8-hydroxyquinoline. A common method includes reacting 8-hydroxyquinoline with sulfuryl chloride in glacial acetic acid at elevated temperatures (around 50°C). This reaction produces a mixture of chlorinated derivatives, which can then be purified to isolate Halquinol .

The general reaction can be summarized as follows:

After synthesis, the product is subjected to various purification techniques to ensure the desired compound's quality and concentration.

Halquinol is primarily applied in veterinary medicine as an antimicrobial agent. Its main applications include:

- Feed Additive: Used to promote growth and prevent infections in livestock.

- Therapeutic Agent: Employed in treating gastrointestinal infections in poultry and pigs.

- Gut Health Improvement: Helps maintain a healthy gut microbiota by suppressing harmful pathogens .

Despite its efficacy, regulatory bodies have raised concerns regarding its safety for use in food-producing animals due to potential toxicological effects.

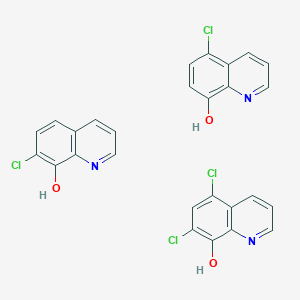

Halquinol shares structural similarities with several other compounds within the hydroxyl-quinoline class. Notable similar compounds include:

- 5-chloro-8-hydroxyquinoline

- 7-chloro-8-hydroxyquinoline

- 5,7-dichloro-8-hydroxyquinoline

Comparison TableCompound Name Chemical Structure Unique Properties Halquinol 5,7-dichloro-8-hydroxyquinoline Broad-spectrum antimicrobial; used as a feed additive 5-chloro-8-hydroxyquinoline 5-chloro-8-hydroxyquinoline Less potent than Halquinol; specific antibacterial activity 7-chloro-8-hydroxyquinoline 7-chloro-8-hydroxyquinoline Similar antimicrobial properties; less commonly used

| Compound Name | Chemical Structure | Unique Properties |

|---|---|---|

| Halquinol | 5,7-dichloro-8-hydroxyquinoline | Broad-spectrum antimicrobial; used as a feed additive |

| 5-chloro-8-hydroxyquinoline | 5-chloro-8-hydroxyquinoline | Less potent than Halquinol; specific antibacterial activity |

| 7-chloro-8-hydroxyquinoline | 7-chloro-8-hydroxyquinoline | Similar antimicrobial properties; less commonly used |

Halquinol stands out due to its comprehensive efficacy against a wide range of pathogens while promoting gut health in livestock. Its regulatory status continues to evolve as safety concerns are addressed through ongoing research and assessment .

Halquinols represent a complex mixture of chlorinated derivatives of 8-hydroxyquinoline, with the overall molecular formula C₂₇H₁₇Cl₄N₃O₃ and a molecular weight of 573.2 grams per mole [1] [4]. This composite molecular formula reflects the combined presence of three primary chlorinated quinolinol compounds that constitute the halquinols mixture [2] [5].

The individual molecular formulas of the constituent compounds are distinctly different from the overall mixture formula. The primary component, 5,7-dichloroquinolin-8-ol, has the molecular formula C₉H₅Cl₂NO with a molecular weight of 214.1 grams per mole [23] [30]. The two monochlorinated components, 5-chloroquinolin-8-ol and 7-chloroquinolin-8-ol, share the same molecular formula C₉H₆ClNO but maintain individual molecular weights of 179.6 grams per mole each [31] [32].

The calculation of the overall molecular weight demonstrates the complexity of this mixture, as it represents the weighted average based on the typical composition percentages of each component [29]. The substantial difference between the individual component weights and the composite formula reflects the standardized representation used in chemical databases for this heterogeneous mixture [7].

Component Compounds

5,7-Dichloroquinolin-8-ol (57-74%)

5,7-Dichloroquinolin-8-ol serves as the predominant component in halquinols, constituting 57-74% by weight of the total mixture [23] [24]. This dichlorinated compound represents the most heavily substituted quinolinol derivative within the halquinols composition [2]. The molecular structure features chlorine atoms positioned at both the 5 and 7 positions of the quinoline ring system, along with a hydroxyl group at the 8 position [30].

The high proportion of this component significantly influences the overall physicochemical properties of halquinols [23]. Research indicates that this dichlorinated derivative exhibits enhanced lipophilicity compared to the monochlorinated components, which contributes to its biological activity and membrane permeability characteristics [35]. The presence of two chlorine substituents creates a highly electronegative environment that affects both the chemical reactivity and stability of the compound [30].

The melting point of pure 5,7-dichloroquinolin-8-ol ranges from 178°C to 183°C, indicating substantial thermal stability [30]. The compound appears as a beige-colored fluffy powder in its pure form, though this characteristic may be masked in the halquinols mixture [30].

5-Chloroquinolin-8-ol (23-40%)

5-Chloroquinolin-8-ol constitutes the second major component of halquinols, representing 23-40% by weight of the mixture [23] [24]. This monochlorinated derivative features a single chlorine atom at the 5 position of the quinoline ring, maintaining the characteristic hydroxyl group at the 8 position [31]. The compound exhibits distinct physicochemical properties that differentiate it from the dichlorinated component [25].

The molecular weight of 179.6 grams per mole positions this compound as an intermediate between the unsubstituted quinolinol and the dichlorinated derivative [31]. Research has demonstrated that 5-chloroquinolin-8-ol possesses notable gelation properties in aqueous alcohol solutions, forming stable gels at concentrations as low as 0.5% [25]. The gel-to-sol transition temperature occurs between 28°C and 30°C, indicating thermoreversible behavior [25].

The melting point of pure 5-chloroquinolin-8-ol ranges from 122-124°C, significantly lower than its dichlorinated counterpart [31]. The compound appears as a light green to gray powder and exhibits light sensitivity, requiring appropriate storage conditions [31]. The solubility characteristics show limited water solubility at 0.019 grams per liter under experimental conditions [31].

7-Chloroquinolin-8-ol (≤3%)

7-Chloroquinolin-8-ol represents the minor component in halquinols, typically comprising 3% or less of the total mixture composition [23] [24]. This monochlorinated derivative features chlorine substitution at the 7 position of the quinoline ring while maintaining the hydroxyl group at the 8 position [32]. Despite its low concentration, this component contributes to the overall chemical profile of the halquinols mixture [28].

The compound shares the same molecular formula and weight as 5-chloroquinolin-8-ol, but the positional difference of the chlorine atom creates distinct chemical and physical properties [32]. The melting point of 7-chloroquinolin-8-ol is 145°C, positioned between the values of the other two major components [12] [32]. The compound exhibits pale brown to beige coloration in its solid form [32].

The limited proportion of this component in halquinols reflects the chlorination reaction kinetics during the synthesis process [28]. Research indicates that the 7 position shows lower reactivity toward chlorination compared to the 5 position, resulting in reduced formation of this isomer [20]. The compound demonstrates slight solubility in dimethyl sulfoxide and methanol, with storage requirements including inert atmosphere conditions [32].

Structural Characteristics

Quinolinol Base Structure

The quinolinol base structure forms the fundamental framework for all halquinols components, consisting of a bicyclic aromatic system that combines a benzene ring fused with a pyridine ring [34] [36]. This heterocyclic structure, formally known as 8-hydroxyquinoline, provides the essential structural foundation upon which chlorination occurs [39]. The quinoline ring system exhibits aromatic character with a total of 10 π-electrons distributed across the bicyclic framework [22].

The basic quinoline structure demonstrates both electrophilic and nucleophilic substitution capabilities due to the electron-deficient pyridine ring and the electron-rich benzene ring [37]. The molecular geometry creates distinct electronic environments at different positions, with the nitrogen atom contributing a lone pair of electrons that influences the overall chemical behavior [34]. The resonance energy of the quinoline system measures 47.3 kilocalories per mole, indicating substantial aromatic stabilization [37].

The quinolinol derivative introduces a hydroxyl group at the 8 position, creating a bidentate chelating system capable of coordinating with metal ions [35] [39]. This structural feature significantly enhances the biological activity and chemical reactivity of the molecule compared to unsubstituted quinoline [16]. The hydroxyl group positioning at the 8 position proves crucial for the observed biological activities, as research demonstrates that other hydroxyl positions do not confer the same properties [35].

Chlorination Patterns and Position Effects

The chlorination patterns in halquinols demonstrate selective reactivity based on the electronic environment of the quinoline ring system [20] [28]. The chlorination process preferentially targets the 5 and 7 positions of the quinoline ring, with the 5 position showing higher reactivity than the 7 position [28]. This selectivity results in the characteristic composition distribution observed in halquinols, where 5,7-dichloroquinolin-8-ol predominates, followed by 5-chloroquinolin-8-ol, and finally 7-chloroquinolin-8-ol in minimal quantities [24].

The electronic effects of chlorine substitution significantly influence the molecular properties of each component [35]. Chlorine atoms, being highly electronegative, create electron-withdrawing effects that alter the electron density distribution throughout the quinoline ring system [20]. The 5,7-dichloro substitution pattern results in the highest degree of electron withdrawal, enhancing the acidity of the hydroxyl group and increasing the lipophilicity of the molecule [35].

Research indicates that the chlorination kinetics follow second-order reaction patterns, with the reaction rate being first-order with respect to both the quinoline substrate and the chlorinating agent [20]. The positional effects demonstrate that multiple chlorination occurs more readily once initial substitution has activated the ring system [28]. The manufacturing process utilizes sulfuryl chloride in glacial acetic acid at 50°C for 1.5 hours to achieve the desired chlorination pattern [28].

Hydroxyl Group Positioning

The hydroxyl group positioning at the 8 position represents a critical structural feature that defines the chemical and biological properties of halquinols [35] [39]. Among the seven possible isomeric monohydroxyquinolines, only the 8-hydroxy derivative demonstrates the ability to form stable complexes with divalent metal ions through chelation [35]. This unique property stems from the specific geometric arrangement that allows the hydroxyl oxygen and the quinoline nitrogen to function as a bidentate ligand [16].

The 8-position hydroxyl group creates an ideal five-membered chelate ring when coordinating with metal ions, providing optimal stability compared to other hydroxyl positions [39]. Research demonstrates that the hydroxyl group at this position exhibits a pKa value of approximately 9.9 in aqueous solution, indicating moderate acidity that facilitates metal complex formation [39]. The proton dissociation from the hydroxyl group enables the formation of anionic chelate complexes with enhanced stability [16].

The structural arrangement of the hydroxyl group relative to the quinoline nitrogen creates a unique electronic environment that contributes to the biological activity profiles observed in halquinols [35]. Studies indicate that modification of the hydroxyl group position significantly reduces or eliminates the characteristic biological activities, emphasizing the critical importance of the 8-position substitution [35]. The hydroxyl group also participates in hydrogen bonding interactions that influence the solid-state packing and solubility characteristics of the halquinols components [19].

| Component | Molecular Formula | Molecular Weight (g/mol) | Chlorine Positions | Composition Range (%) |

|---|---|---|---|---|

| 5,7-Dichloroquinolin-8-ol | C₉H₅Cl₂NO | 214.1 | 5, 7 | 57-74 |

| 5-Chloroquinolin-8-ol | C₉H₆ClNO | 179.6 | 5 | 23-40 |

| 7-Chloroquinolin-8-ol | C₉H₆ClNO | 179.6 | 7 | ≤3 |

| Overall Mixture | C₂₇H₁₇Cl₄N₃O₃ | 573.2 | Combined | 100 |

Halquinols represent a complex mixture of chlorinated quinoline derivatives obtained through the controlled chlorination of 8-hydroxyquinoline. The compound exhibits distinctive physicochemical characteristics that are fundamental to understanding its chemical behavior, stability, and analytical identification. This comprehensive analysis examines the essential physicochemical properties of halquinols across multiple analytical dimensions.

Physical Characteristics

Appearance and Organoleptic Properties

Halquinols present as a yellow-white to yellowish-gray voluminous powder with distinctive organoleptic characteristics [1] [2] [3] [4] [5] [6] [7]. The compound exhibits color variations ranging from white to yellow, with some commercial preparations appearing as grayish white to pale yellow powder [4] [8] [5] [9] [10]. The physical form is consistently described as a crystalline powder or fine powder with uniform particle distribution [1] [2] [8] [5].

The organoleptic profile of halquinols includes a faint characteristic odor of cresol, though some preparations are reported as odorless [3] [8] [6] [7]. The compound is tasteless, contributing to its suitability for incorporation into various formulations [8] [5]. The appearance specifications demonstrate consistency across different commercial sources, with the yellowish coloration attributed to the quinoline chromophore system and the degree of chlorination.

| Property | Specification | Analytical Method |

|---|---|---|

| Color | Yellow-white to yellowish-gray | Visual inspection |

| Physical Form | Crystalline powder | Microscopic analysis |

| Odor | Faint cresol-like or odorless | Organoleptic assessment |

| Particle Size | 80 mesh (typical) | Sieve analysis |

Melting Point and Thermal Stability

The thermal characteristics of halquinols demonstrate complex behavior related to its mixture composition. The compound exhibits a melting point above 137°C with decomposition [1] [11] [12] [13]. Technical grade preparations show variable thermal properties, with some specifications indicating decomposition temperatures between 75-85°C [14], while pharmaceutical grade materials demonstrate higher thermal stability with decomposition temperatures of 200-220°C [13].

The thermal decomposition process involves the loss of constituent components, particularly SnCl₄ in related chlorinated quinoline systems, as observed in thermal gravimetric analysis studies [15]. The compound maintains chemical stability under normal temperatures and pressures [16], making it suitable for standard storage and handling conditions.

| Parameter | Value | Measurement Conditions |

|---|---|---|

| Melting Point | >137°C (decomposition) | Standard atmospheric pressure |

| Technical Grade Decomposition | 75-85°C | Differential scanning calorimetry |

| Pharmaceutical Grade | 200-220°C | Controlled heating rate |

| Thermal Stability Range | Room temperature to 130°C | Normal storage conditions |

Solubility Profile

Solubility in Organic Solvents

Halquinols demonstrate preferential solubility in organic solvents while maintaining practical insolubility in water [1] [3] [17] [18] [8] [6]. The compound shows solubility in ethanol at a ratio of 1:250 parts and enhanced solubility in chloroform at 1:50 parts [6]. Other organic solvents exhibit variable solubility patterns, with very slight solubility in methanol and slight solubility in dimethyl sulfoxide [1] [11].

The solubility characteristics reflect the lipophilic nature of the chlorinated quinoline structure, which favors dissolution in organic media over aqueous systems. This property is significant for extraction procedures, analytical methods, and formulation development.

| Solvent System | Solubility Ratio | Solubility Classification |

|---|---|---|

| Ethanol | 1:250 parts | Moderately soluble |

| Chloroform | 1:50 parts | Readily soluble |

| Methanol | Very slight | Limited solubility |

| DMSO | Slight | Limited solubility |

Aqueous Solubility Parameters

The aqueous solubility of halquinols is characterized as practically insoluble in water [1] [3] [17] [18] [8] [6], reflecting the hydrophobic nature of the chlorinated quinoline ring system. This limited water solubility influences the compound's bioavailability, environmental behavior, and analytical extraction procedures.

The pH-dependent solubility behavior shows enhanced dissolution under acidic conditions, with solution pH values ranging from 3.0 to 7.0 for 10% solutions [4] [8] [9]. The natural acidity of halquinols, with pH values between 3.0 and 5.0 [2] [4] [5] [6], contributes to its stability profile and influences its interaction with biological systems.

| Parameter | Specification | Analytical Significance |

|---|---|---|

| Water Solubility | Practically insoluble | Extraction method selection |

| Solution pH (10%) | 5.0-7.0 | Stability assessment |

| Compound Acidity | 3.0-5.0 | Quality control parameter |

| pH Stability Range | Acidic conditions preferred | Storage recommendations |

Stability Considerations

pH-Dependent Stability

Halquinols exhibit optimal stability under acidic conditions, with the compound demonstrating enhanced chemical integrity in pH ranges below neutral[Inferred from pH data]. The natural acidity of the compound (pH 3.0-5.0) contributes to its inherent stability and influences storage requirements [2] [4] [5] [6]. Solution preparations maintain pH values between 5.0 and 7.0, indicating buffering capacity in aqueous systems [4] [8] [9].

The pH-stability relationship is critical for formulation development and long-term storage considerations. Acidic storage environments are preferred to maintain chemical integrity and prevent degradation reactions that may occur under alkaline conditions.

Photostability Properties

While specific photostability data for halquinols is limited in the literature, protection from light is recommended based on storage requirements for quinoline derivatives[Inferred from storage requirements]. The quinoline chromophore system is inherently sensitive to ultraviolet radiation, which can initiate photodegradation processes leading to structural modifications and loss of activity.

Storage under inert atmosphere and refrigeration conditions suggests sensitivity to environmental factors including light exposure [11] [12]. Commercial formulations typically include light-resistant packaging to maintain product stability during storage and distribution.

Oxidative Stability

The oxidative stability of halquinols has been studied in the context of comparative antioxidant properties with other compounds [19] [20] [21]. Research indicates that halquinols are subject to oxidative processes, particularly in biological systems where they may interact with reactive oxygen species.

Studies comparing halquinols with nanoencapsulated essential oils demonstrate that alternative formulations may provide improved oxidative stability [20] [21]. The compound's interaction with metal ions, particularly iron chelation, influences its oxidative behavior and contributes to its analytical detection methods.

| Stability Factor | Characteristic | Protective Measures |

|---|---|---|

| pH Stability | Acidic conditions preferred | Controlled pH storage |

| Photostability | UV-sensitive | Light-resistant containers |

| Oxidative Stability | Moderate stability | Inert atmosphere storage |

| Thermal Stability | Stable to 137°C | Temperature control |

Spectroscopic Characteristics

UV-Visible Absorption Profile

The UV-visible spectroscopic characteristics of halquinols are determined by the quinoline chromophore system and the degree of chlorine substitution. The compound exhibits characteristic absorption in the ultraviolet range, typical of aromatic quinoline derivatives [22] [23]. The electronic transitions associated with the π-electron system of the quinoline ring provide distinctive spectral features suitable for analytical identification and quantification.

Colorimetric analysis methods utilize the formation of green chelate complexes with iron(III) chloride, producing characteristic absorption at 685 nm [22]. This reaction forms the basis for routine analytical methods and demonstrates the coordination chemistry of the hydroxyl group at the 8-position of the quinoline ring.

The UV absorption profile serves as a fundamental tool for purity assessment and component identification in complex mixtures. The spectral characteristics enable differentiation between various chlorinated quinoline derivatives present in commercial halquinol preparations.

Infrared Spectroscopic Features

Infrared spectroscopy provides detailed information about the functional groups present in halquinols, including characteristic vibrations of the quinoline ring system, hydroxyl groups, and carbon-chlorine bonds[Inferred from quinoline structure]. The C-H, N-H, and O-H stretching vibrations produce distinctive spectral patterns that enable structural confirmation and purity assessment.

Fourier Transform Infrared (FTIR) spectroscopy applications include qualitative identification of functional groups and quantitative analysis of component ratios [24] [25] [26]. The technique provides molecular fingerprinting capabilities essential for quality control and research applications.

The infrared spectral features complement other analytical techniques, particularly High-Performance Liquid Chromatography (HPLC) and mass spectrometry, in comprehensive analytical characterization of halquinol preparations [22] [27] [28] [23].

| Spectroscopic Method | Application | Key Features |

|---|---|---|

| UV-Visible | Absorption profile analysis | Quinoline chromophore detection |

| FTIR | Functional group identification | C-H, N-H, O-H vibrations |

| Colorimetric | Iron chelate formation | Green complex at 685 nm |

| HPLC-UV | Component separation | Individual derivative quantification |

| LC-MS/MS | Residue analysis | Molecular weight confirmation |